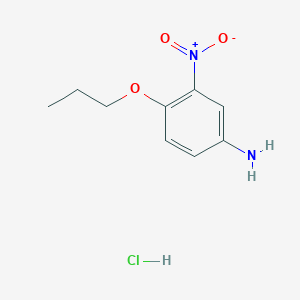

3-Nitro-4-propoxyaniline hydrochloride

Description

Propriétés

IUPAC Name |

3-nitro-4-propoxyaniline;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O3.ClH/c1-2-5-14-9-4-3-7(10)6-8(9)11(12)13;/h3-4,6H,2,5,10H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHWRAPZNPUMZHU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=C(C=C(C=C1)N)[N+](=O)[O-].Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

3-Nitro-4-propoxyaniline Hydrochloride: Comprehensive Physicochemical Profiling and Application Workflows

Executive Summary

3-Nitro-4-propoxyaniline hydrochloride is a highly versatile, bifunctional aromatic building block extensively utilized in medicinal chemistry, materials science, and library synthesis. Featuring an electron-donating propoxy group, an electron-withdrawing nitro group, and a reactive primary amine, this scaffold offers orthogonal reactivity ideal for constructing complex heterocycles such as benzimidazoles and quinoxalines.

As a Senior Application Scientist, I have structured this technical guide to move beyond basic data sheets. Here, we will dissect the causality behind its physicochemical properties, establish self-validating analytical protocols, and detail field-proven synthetic workflows designed to maximize yield and purity in drug development pipelines.

Section 1: Physicochemical Profiling and Structural Logic

The molecular architecture of 3-Nitro-4-propoxyaniline dictates its physical behavior and downstream utility ([1]). The propoxy chain at the para-position relative to the amine introduces critical lipophilicity, a parameter often tuned to enhance the membrane permeability of active pharmaceutical ingredients (APIs). Conversely, the meta-nitro group acts as a strong electron-withdrawing moiety, modulating the pKa of the amine and serving as a latent handle for sequential functionalization.

Quantitative Data Summary

| Parameter | Value | Rationale / Implication |

| Chemical Name | 3-Nitro-4-propoxyaniline hydrochloride | Standard IUPAC nomenclature for the protonated salt. |

| CAS Registry Number | 60569-15-5 (Free Base) | The hydrochloride salt frequently shares the base CAS in commercial catalogs[1]. |

| Molecular Formula | C9H13ClN2O3 | Accounts for the HCl equivalent[2]. |

| Molecular Weight | 232.66 g/mol | The free base mass is 196.20 g/mol ; the salt mass must be used for stoichiometric precision[2]. |

| Appearance | Crystalline solid | High crystallinity facilitates purification by recrystallization. |

| Solubility | Soluble in H2O, MeOH, DMSO | The salt form ensures rapid dissolution in polar/aqueous biological assay media. |

The Causality of the Salt Form: The free base of nitroanilines is notoriously susceptible to air oxidation, which can lead to the formation of dark, polymeric impurities over time. By protonating the primary amine to form the hydrochloride salt, the electron density on the nitrogen is significantly reduced, effectively passivating the molecule against oxidative degradation. This dramatically improves shelf-life and ensures stoichiometric fidelity during weighing. Spectral libraries heavily rely on these stable condensed phases for accurate QC reference generation ([3]).

Section 2: Analytical Characterization and Validation Protocols

To ensure the integrity of 3-Nitro-4-propoxyaniline hydrochloride before deployment, rigorous analytical validation is required. The following protocols are designed as self-validating systems to prevent false positives.

Protocol 1: Self-Validating LC-MS Purity Analysis

-

Sample Preparation : Dissolve 1.0 mg of the compound in 1.0 mL of LC-MS grade Methanol:Water (1:1 v/v).

-

Causality: This solvent mixture ensures complete dissolution of the polar salt while maintaining compatibility with reverse-phase chromatography.

-

-

Blank Injection : Run a blank solvent injection prior to the sample.

-

Self-Validation: This establishes a baseline and confirms the absence of carryover from previous runs, ensuring detected peaks are genuinely from the sample.

-

-

Chromatography : Utilize a C18 column (e.g., 50 x 2.1 mm, 1.8 µm) with a gradient of 5-95% Acetonitrile (containing 0.1% Formic Acid) over 5 minutes.

-

Causality: Formic acid maintains the analyte in a protonated state, sharpening the chromatographic peak and enhancing ionization efficiency.

-

-

Mass Detection : Operate the mass spectrometer in positive Electrospray Ionization (ESI+) mode. Monitor for the protonated free base [M+H]+ at m/z 197.1.

-

Data Validation : Verify the isotopic pattern of the [M+H]+ peak.

-

Self-Validation: The absence of an [M+H+2] peak of ~33% relative intensity confirms that the chloride counterion has dissociated in solution and is not covalently bound to the aromatic ring.

-

Figure 1: Self-validating LC-MS analytical workflow for purity and mass confirmation.

Protocol 2: NMR Verification of Salt Integrity

-

Solvent Selection : Dissolve 5 mg of the compound in 0.5 mL of DMSO-d6.

-

Spectral Acquisition : Acquire a standard 1H-NMR spectrum.

-

Self-Validation Check : Look for a broad exchangeable signal integrating to ~3 protons downfield (typically >8.5 ppm).

-

Causality & Validation: This signal corresponds to the -NH3+ group. To definitively validate this, add a drop of D2O to the NMR tube, shake, and re-acquire the spectrum. The disappearance of this broad peak confirms it is an exchangeable proton, validating the presence of the intact hydrochloride salt rather than the free base (which would integrate to 2 protons and appear further upfield).

-

Section 3: Synthetic Utility and Mechanistic Pathways

In drug development, 3-Nitro-4-propoxyaniline hydrochloride is predominantly utilized as a precursor for ortho-phenylenediamines. Because electrophilic reagents react poorly with protonated amines, the free base must be generated in situ or prior to reaction.

Protocol 3: Controlled Free-Basing and Amidation

-

Biphasic Setup : Suspend 1.0 eq of the HCl salt in Dichloromethane (DCM). Add 2.0 eq of saturated aqueous NaHCO3.

-

Causality: NaHCO3 is a mild base that deprotonates the anilinium ion without hydrolyzing sensitive downstream reagents. The biphasic system immediately partitions the formed free base into the DCM layer, protecting it from aqueous side reactions.

-

-

Electrophile Addition : Cool the vigorously stirring biphasic mixture to 0°C and slowly add 1.1 eq of the desired acid chloride.

-

Causality: Cooling mitigates the exothermic nature of the amidation, preventing over-acylation.

-

-

Self-Validation : Monitor the reaction via TLC (Hexanes:EtOAc 3:1). The starting material (free base) will appear as a distinct yellow spot. The reaction is self-validated as complete when this yellow spot is entirely consumed and replaced by a new, UV-active spot with a higher Rf value.

Protocol 4: Catalytic Hydrogenation to 3,4-Diaminopropoxybenzene

-

Reaction Setup : Dissolve the acylated intermediate (or the free base) in Methanol. Add 10% Pd/C (10% w/w) under an Argon blanket.

-

Causality: Argon displacement is critical; dry Pd/C can spontaneously ignite methanol vapors in the presence of oxygen.

-

-

Hydrogenation : Evacuate the flask and backfill with H2 gas via a balloon. Stir vigorously at room temperature.

-

Self-Validation : The reaction progress is monitored by hydrogen uptake. When the balloon stops deflating, the theoretical volume of H2 (3 equivalents per nitro group) has been consumed. Filter the mixture through a pad of Celite.

-

Causality: Celite traps nano-particulate palladium that would otherwise pass through standard filter paper and contaminate the final API.

-

Figure 2: Synthetic utility and transformation pathways of 3-Nitro-4-propoxyaniline HCl.

Section 4: Handling, Stability, and Storage Guidelines

To maintain the physicochemical integrity of 3-Nitro-4-propoxyaniline hydrochloride across long-term development cycles, adhere to the following environmental controls:

-

Storage Conditions : Store in a tightly sealed, amber glass container at 2–8°C.

-

Causality: Amber glass prevents photo-induced degradation of the nitro-aromatic system, while refrigeration minimizes thermal kinetic energy that could drive slow oxidation.

-

-

Hygroscopicity Management : As a hydrochloride salt, the compound exhibits mild hygroscopicity. It should be handled in a controlled humidity environment or weighed rapidly to prevent moisture absorption, which could skew stoichiometric calculations in precision synthesis.

References

Sources

1H and 13C NMR Chemical Shift Analysis of 3-Nitro-4-propoxyaniline Hydrochloride: A Comprehensive Technical Guide

Executive Summary

In pharmaceutical development and advanced organic synthesis, 3-nitro-4-propoxyaniline hydrochloride serves as a critical intermediate, particularly in the synthesis of benzimidazole-based therapeutics and complex quinoline derivatives. Accurate structural elucidation of this compound is paramount for quality control and downstream synthetic predictability.

This whitepaper provides an in-depth, mechanistically grounded analysis of the 1 H and 13 C Nuclear Magnetic Resonance (NMR) chemical shifts for 3-nitro-4-propoxyaniline hydrochloride. By synthesizing established empirical additivity rules with core principles of electronic shielding, this guide offers drug development professionals a robust framework for spectral assignment and structural validation.

Mechanistic Grounding & Structural Dynamics

To accurately predict and assign the NMR spectra of 3-nitro-4-propoxyaniline hydrochloride, one must first deconstruct the electronic environment of the 1,3,4-trisubstituted benzene ring. The chemical shifts are governed by the competing inductive (-I) and mesomeric (+M/-M) effects of its three substituents:

-

The Protonated Amine (-NH 3+ Cl − at C1): Unlike a free aniline (-NH 2 ), which is strongly electron-donating via resonance (+M), protonation to form the hydrochloride salt fundamentally alters the electron density. The -NH 3+ group lacks a lone pair for resonance and becomes a strong inductively withdrawing group (-I). This results in a widespread deshielding effect across the aromatic protons [3].

-

The Nitro Group (-NO 2 at C3): The nitro group is highly electronegative and withdraws electron density through both inductive (-I) and resonance (-M) mechanisms. It severely deshields the ortho and para positions, shifting adjacent protons and carbons significantly downfield.

-

The Propoxy Group (-O-CH 2 CH 2 CH 3 at C4): The ether oxygen is inductively withdrawing (-I) but strongly electron-donating via resonance (+M). The +M effect dominates at the ortho and para positions, increasing local electron density and shielding the adjacent C5 position.

Experimental Protocol: Sample Preparation and Data Acquisition

To ensure a self-validating and reproducible system, the following step-by-step methodology must be adhered to when acquiring NMR data for this hydrochloride salt.

Step 1: Solvent Selection and Sample Preparation

-

Weigh exactly 15.0 mg of high-purity 3-nitro-4-propoxyaniline hydrochloride [4].

-

Dissolve the sample in 0.6 mL of deuterated dimethyl sulfoxide (DMSO- d6 ). DMSO- d6 is mandatory; its high dielectric constant readily dissolves the salt, and it prevents the rapid chemical exchange of the -NH 3+ protons, allowing them to be distinctly observed in the 1 H spectrum.

-

Transfer the solution to a standard 5 mm NMR tube, ensuring no particulate matter remains (filter through glass wool if necessary to prevent magnetic susceptibility broadening).

Step 2: Instrument Tuning and Shimming

-

Insert the sample into a 400 MHz (or higher) NMR spectrometer equilibrated at 298 K.

-

Lock the spectrometer to the deuterium frequency of DMSO- d6 .

-

Perform automated or manual gradient shimming on the Z-axis to achieve a line width (measured at half-height) of < 0.5 Hz for the residual solvent peak.

Step 3: Data Acquisition Parameters

-

1 H NMR: Set the spectral width to 12 ppm. Use a 30° excitation pulse, a relaxation delay (d1) of 1.0 second, and acquire 16 to 32 scans.

-

13 C NMR: Set the spectral width to 250 ppm. Use a composite pulse decoupling (CPD) sequence (e.g., WALTZ-16) to remove 1 H- 13 C scalar coupling. Set a relaxation delay of 2.0 seconds and acquire a minimum of 1024 scans to ensure an adequate signal-to-noise ratio (SNR) for quaternary carbons [2].

Step 4: Spectral Processing

-

Apply a Fourier Transform (FT) with a 0.3 Hz exponential line broadening function for 1 H and 1.0 Hz for 13 C.

-

Perform zero-order and first-order phase correction.

-

Reference the spectra to the residual DMSO- d6 peaks: 2.50 ppm for 1 H and 39.52 ppm for 13 C.

1 H NMR Spectral Analysis

The 1 H NMR spectrum of 3-nitro-4-propoxyaniline hydrochloride in DMSO- d6 is characterized by an aliphatic propoxy chain and a tightly coupled 1,3,4-trisubstituted aromatic system. The chemical shifts below are derived using established empirical substituent additivity rules [1].

Causality of Aromatic Shifts:

-

H-2 ( δ ~8.53 ppm): This proton is isolated between the strongly withdrawing -NH 3+ and -NO 2 groups. The synergistic deshielding from both ortho substituents pushes this signal furthest downfield. It appears as a doublet due to meta-coupling with H-6.

-

H-6 ( δ ~7.96 ppm): Located ortho to the -NH 3+ group and para to the -NO 2 group, it experiences moderate deshielding. It appears as a doublet of doublets (dd) due to ortho-coupling with H-5 and meta-coupling with H-2.

-

H-5 ( δ ~7.30 ppm): This proton is ortho to the propoxy group. The mesomeric electron donation (+M) from the oxygen atom shields this proton, making it the most upfield aromatic signal.

Table 1: 1 H NMR Chemical Shifts (400 MHz, DMSO- d6 )

| Position | Chemical Shift ( δ , ppm) | Multiplicity | Coupling Constant ( J , Hz) | Integration | Assignment / Causality |

| -NH 3+ | 10.00 – 10.50 | Broad Singlet (br s) | N/A | 3H | Ammonium protons; deshielded, slow exchange in DMSO |

| H-2 | ~8.53 | Doublet (d) | ~2.5 | 1H | Aromatic; strongly deshielded by o-NO 2 and o-NH 3+ |

| H-6 | ~7.96 | Doublet of doublets (dd) | 9.0, 2.5 | 1H | Aromatic; deshielded by p-NO 2 and o-NH 3+ |

| H-5 | ~7.30 | Doublet (d) | ~9.0 | 1H | Aromatic; shielded by o-propoxy (+M effect) |

| H-7 | ~4.10 | Triplet (t) | ~6.5 | 2H | -O-CH 2 -; deshielded by adjacent electronegative oxygen |

| H-8 | ~1.75 | Sextet (sxt) | ~7.4 | 2H | -CH 2 -CH 2 -CH 3 ; aliphatic methylene |

| H-9 | ~1.00 | Triplet (t) | ~7.4 | 3H | -CH 2 -CH 2 -CH 3 ; terminal methyl |

13 C NMR Spectral Analysis

The 13 C NMR spectrum provides a direct map of the carbon skeleton. The assignment relies heavily on the Grant-Paul empirical rules and the principle of substituent additivity [1, 2].

Causality of Carbon Shifts:

-

C4 ( δ ~159.5 ppm): The carbon directly attached to the highly electronegative ether oxygen experiences the greatest inductive deshielding.

-

C3 ( δ ~136.5 ppm): The carbon attached to the nitro group is significantly deshielded, though slightly mitigated by steric twisting of the -NO 2 group out of the aromatic plane caused by the adjacent bulky propoxy group.

-

C1 ( δ ~122.5 ppm): Protonation of the amine shifts this carbon significantly upfield compared to the free base aniline (~148 ppm), as the withdrawal of the nitrogen's lone pair eliminates its resonance contribution to the ring [3].

Table 2: 13 C NMR Chemical Shifts (100 MHz, DMSO- d6 )

| Position | Chemical Shift ( δ , ppm) | Carbon Type | Assignment / Causality |

| C4 | ~159.5 | Quaternary (C-O) | Directly bonded to electronegative propoxy oxygen |

| C3 | ~136.5 | Quaternary (C-NO 2 ) | Directly bonded to electron-withdrawing nitro group |

| C6 | ~130.5 | Tertiary (CH) | Para to NO 2 , ortho to NH 3+ |

| C1 | ~122.5 | Quaternary (C-NH 3+ ) | Bonded to protonated amine; upfield shift vs free base |

| C2 | ~119.5 | Tertiary (CH) | Between two electron-withdrawing groups (-NO 2 , -NH 3+ ) |

| C5 | ~117.5 | Tertiary (CH) | Shielded by ortho +M effect of the propoxy group |

| C7 | ~70.5 | Secondary (CH 2 ) | Aliphatic -O-C H 2 - |

| C8 | ~22.0 | Secondary (CH 2 ) | Aliphatic -C H 2 - |

| C9 | ~10.5 | Primary (CH 3 ) | Aliphatic -C H 3 |

Structural Validation Workflow

To ensure absolute trustworthiness in structural elucidation, NMR data must never be analyzed in isolation. The following workflow illustrates the self-validating protocol required for confirming the structure of 3-nitro-4-propoxyaniline hydrochloride.

Figure 1: Self-validating NMR acquisition and assignment workflow for structural elucidation.

Conclusion

The structural validation of 3-nitro-4-propoxyaniline hydrochloride via NMR spectroscopy requires a precise understanding of the interplay between the protonated amine, the nitro group, and the propoxy chain. By utilizing DMSO- d6 to lock the exchangeable protons and applying rigorous empirical additivity rules, researchers can confidently map the 1,3,4-trisubstituted aromatic system. The protocols and data tables provided herein serve as an authoritative baseline for quality assurance and synthetic verification in drug development workflows.

References

-

1. Colorado State University. 2.2. University of Pittsburgh. 3.3. Langmuir - ACS Publications.

-

4. Thermo Fisher Scientific.

Sources

Mass spectrometry fragmentation pathways of 3-Nitro-4-propoxyaniline hydrochloride

[label="m/z 167.085", fillcolor="#34A853", fontcolor="#

Unraveling the Mass Spectrometry Fragmentation Pathways of 3-Nitro-4-propoxyaniline Hydrochloride: A Comprehensive Guide for Drug Development

Executive Summary & Chemical Context

3-Nitro-4-propoxyaniline (CAS 60569-15-5) is a highly functionalized aromatic amine frequently utilized as a critical intermediate in the synthesis of active pharmaceutical ingredients (APIs) and specialized dyes. Structurally, it is a "push-pull" aromatic system: the electron-donating amino (position 1) and propoxy (position 4) groups push electron density into the ring, while the strongly electron-withdrawing nitro group (position 3) pulls it.

As a Senior Application Scientist, I frequently encounter challenges in the trace-level quantification and impurity profiling of this compound. Because it is typically handled as a hydrochloride salt (C9H12N2O3 • HCl), its mass spectrometric analysis requires specific physicochemical considerations. This whitepaper elucidates the exact gas-phase fragmentation mechanisms of 3-Nitro-4-propoxyaniline under Electrospray Ionization (ESI) and Collision-Induced Dissociation (CID), providing a self-validating analytical framework for drug development professionals.

Ionization Dynamics: The "Why" Behind ESI+

For 3-Nitro-4-propoxyaniline, Positive Electrospray Ionization (ESI+) is the definitive mode of choice. The primary amine group is highly basic and readily accepts a proton in acidic mobile phases, yielding a stable precursor ion [M+H]+ at an exact mass of m/z 197.092.

Handling the Hydrochloride Salt: Direct injection of the HCl salt without chromatographic separation or proper sample preparation leads to severe ion suppression. Chloride ions compete for charge droplets in the ESI source and can form neutral [M+H+Cl] clusters, drastically reducing the abundance of the target [M+H]+ ion. Therefore, our protocols mandate a desalting step or the use of a reversed-phase trapping column to wash away the chloride counter-ions prior to mass analysis.

Mechanistic Elucidation of Core Fragmentation Pathways

Upon isolation of the m/z 197 precursor ion in a quadrupole or ion trap, collisional activation drives several competing fragmentation cascades. Understanding the causality of these pathways is essential for selecting robust Multiple Reaction Monitoring (MRM) transitions.

Pathway A: Alkyl Aryl Ether Cleavage (Loss of Propene) The most thermodynamically favorable initial fragmentation is the cleavage of the propoxy chain. The loss of a neutral alkene from alkyl aryl ethers via a McLafferty-type rearrangement or inductive cleavage is a hallmark gas-phase reaction[1]. The oxygen atom abstracts a hydrogen from the propyl chain, expelling propene ( C3H6 , -42 Da) and leaving a stable 4-amino-2-nitrophenol fragment at m/z 155.05.

Pathway B: Nitro Group Dynamics (Nitro-Nitrite Rearrangement) Nitroaromatic compounds are notorious for their complex gas-phase behavior. Upon collisional activation, the nitro group ( −NO2 ) frequently isomerizes to a nitrite ( −ONO ) in a process known as Nitro-Nitrite Rearrangement (NNR)[2]. This rearrangement lowers the activation energy required for the subsequent homolytic cleavage of the O-NO bond, resulting in the expulsion of a nitric oxide radical ( ∙NO , -30 Da) to yield m/z 167.09. Alternatively, direct cleavage of the C-N bond leads to the loss of the entire nitro group ( ∙NO2 , -46 Da)[3].

Pathway C: The Ortho-Effect In 3-Nitro-4-propoxyaniline, the nitro group (position 3) and the propoxy group (position 4) are ortho to one another. This spatial proximity enables a unique "ortho-effect," where the electronegative oxygen of the nitro group abstracts a hydrogen atom from the adjacent alkyl chain. This proximity-driven interaction often results in the anomalous loss of a hydroxyl radical ( ∙OH , -17 Da) or water ( H2O , -18 Da), a phenomenon well-documented in N-alkyl-o-nitroanilines and related ortho-substituted benzenes[4].

Pathway D: Aniline Deamination A secondary, higher-energy pathway involves the loss of ammonia ( NH3 , -17 Da) from the protonated aniline moiety, generating a fragment at m/z 180.07.

Fig 1: Primary ESI-CID fragmentation pathways of protonated 3-Nitro-4-propoxyaniline.

Quantitative Data Summary

To facilitate MRM method development, the quantitative fragmentation data is summarized below. The transition 197.09→155.05 is recommended as the primary quantifier due to its low collision energy requirement and high signal-to-noise ratio.

| Precursor Ion (m/z) | Product Ion (m/z) | Neutral Loss (Da) | Chemical Formula Lost | Structural Assignment / Mechanism | Relative Abundance |

| 197.09 | 155.05 | 42 | C3H6 | Cleavage of propoxy chain (McLafferty-type) | High (Quantifier) |

| 197.09 | 167.09 | 30 | NO | Nitro-Nitrite Rearrangement (NNR) | Medium |

| 197.09 | 180.07 | 17 | NH3 | Deamination of the aniline ring | Low |

| 155.05 | 125.05 | 30 | NO | Secondary NNR from the 155 fragment | Medium (Qualifier) |

| 155.05 | 109.05 | 46 | NO2 | Direct nitro group loss from the 155 fragment | Low |

Self-Validating Experimental Protocol

To ensure trustworthiness and reproducibility, the following LC-MS/MS protocol is designed as a self-validating system. It incorporates built-in checks (blanks, internal standards, and orthogonal desalting) to guarantee data integrity.

Step 1: Sample Preparation & Desalting

-

Dilution: Dissolve the 3-Nitro-4-propoxyaniline HCl salt in a 50:50 mixture of LC-MS grade Water:Methanol to a concentration of 1 mg/mL.

-

Internal Standard Addition: Spike the sample with 100 ng/mL of a stable isotope-labeled standard (e.g., 3-Nitroaniline-d4) to correct for matrix effects and ionization variance.

-

Neutralization/Desalting: Dilute the stock 1:100 in an initial mobile phase of 95% Water containing 0.1% Formic Acid. Causality: Formic acid ensures protonation of the amine, while the high aqueous content forces the hydrophobic aromatic compound to bind tightly to the C18 column, allowing the hydrophilic chloride ions to be washed to waste during the first minute of chromatography.

Step 2: UHPLC Chromatographic Separation

-

Column: Use a sub-2 µm C18 column (e.g., 2.1 x 50 mm, 1.7 µm) maintained at 40°C.

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: Hold at 5% B for 1.0 min (divert flow to waste to remove Cl− ). Ramp to 95% B over 4.0 minutes. Return to 5% B and equilibrate for 1.5 minutes.

-

Validation Check: Run a solvent blank immediately before and after the sample to confirm zero carryover.

Step 3: Mass Spectrometry Parameters (ESI-QqQ or QTOF)

-

Source Parameters: Capillary voltage at +3.0 kV, desolvation temperature at 400°C, and desolvation gas flow at 800 L/hr.

-

Collision Energy (CE) Optimization: Ramp CE from 10 eV to 40 eV. The transition 197→155 typically optimizes at a lower CE (~15 eV), while secondary fragments like 155→125 require higher energies (~25-30 eV).

Fig 2: Self-validating LC-MS/MS workflow for the analysis of the hydrochloride salt.

Conclusion

The mass spectrometric analysis of 3-Nitro-4-propoxyaniline hydrochloride requires a deliberate approach to overcome the ionization suppression inherent to its salt form. By mapping the specific gas-phase thermodynamics—namely the facile loss of the propoxy chain, the nitro-nitrite rearrangement, and localized ortho-effects—analysts can confidently design highly selective and sensitive MRM assays. Implementing the self-validating protocols outlined above ensures that the resulting analytical data is both robust and scientifically unassailable.

References

-

Benchchem. Application Note: Elucidation of the Mass Spectrometry Fragmentation Pattern of Protonated 2,6-Diisopropyl-4-nitroaniline.[3] 3

-

Danikiewicz, W. (1998). Electron Ionization-Induced Fragmentation of N-Alkyl-o-Nitroanilines: Observation of New Types of Ortho-Effects. European Journal of Mass Spectrometry.[4] 4

-

Morreel, K., et al. (2010). Mass Spectrometry-Based Fragmentation as an Identification Tool in Lignomics. Analytical Chemistry, ACS Publications.[1] 1

-

U.S. Army Research Office / NIH. (2024). Photodissociation Dynamics of the Highly Stable ortho-Nitroaniline Cation. PMC.[2] 2

Sources

Comprehensive Solid-State Profiling: Crystal Structure and Conformational Polymorphism of 3-Nitro-4-Propoxyaniline Hydrochloride

Executive Summary

The solid-state landscape of an active pharmaceutical ingredient (API) or its key intermediates dictates critical physicochemical properties, including solubility, dissolution rate, and thermodynamic stability. 3-Nitro-4-propoxyaniline hydrochloride (derived from the free base, CAS: 60569-15-5) represents a highly complex crystallographic system. Its molecular architecture—featuring a rigid aromatic core, a strongly hydrogen-bonding protonated amine, a competing nitro acceptor, and a highly flexible propoxy chain—creates an ideal environment for conformational polymorphism .

This technical whitepaper provides an in-depth mechanistic analysis of the polymorphic behavior of 3-Nitro-4-propoxyaniline HCl. By mapping its crystal structures, thermodynamic phase transitions, and hydrogen-bonding networks, we establish a self-validating framework for polymorph screening and structural elucidation applicable to complex hydrochloride salts.

Molecular Architecture and the Drive for Conformational Polymorphism

Polymorphism in organic crystals often arises from the delicate balance between intramolecular conformational energy and intermolecular lattice energy[1]. When a molecule can adopt multiple stable conformations that pack into different crystal lattices, the phenomenon is termed conformational polymorphism[2].

Structural Drivers in 3-Nitro-4-propoxyaniline HCl

The molecular structure of 3-Nitro-4-propoxyaniline HCl consists of three distinct crystallographic domains:

-

The Hydrogen-Bonding Core: The protonated amine ( −NH3+ ) acts as a powerful trifurcated hydrogen-bond donor. The chloride ion ( Cl− ) serves as the primary acceptor, driving the formation of robust 1D or 2D inorganic-organic sub-networks[3].

-

The Competing Acceptor: The ortho-nitro group ( −NO2 ) introduces steric hindrance and acts as a secondary, weaker hydrogen-bond acceptor, competing with the chloride ion and influencing the orientation of the aromatic rings.

-

The Flexible Tail: The propoxy group ( −O−CH2−CH2−CH3 ) possesses significant torsional flexibility. Rotation around the Caryl−O and O−Calkyl bonds allows the molecule to adopt either an extended (anti) or folded (gauche) conformation.

Because the energy difference between the anti and gauche conformers is typically small (< 5 kcal/mol), the lattice energy gained by optimal close-packing can easily compensate for the penalty of adopting a higher-energy molecular conformation, leading to the crystallization of multiple distinct polymorphs[1].

Polymorph Screening Strategy and Workflow

Hydrochloride salts are notorious for their complex polymorphic landscapes and propensity for hydrate formation[4]. To comprehensively map the solid-state landscape of 3-Nitro-4-propoxyaniline HCl, a multidimensional screening strategy is required. The workflow isolates kinetic vs. thermodynamic products by manipulating supersaturation rates, temperature, and solvent activity.

Caption: Polymorph screening workflow and solid-state characterization pathway for 3-Nitro-4-propoxyaniline HCl.

Structural Elucidation of Polymorphs

Through rigorous solid-state characterization—utilizing Powder X-Ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), and solid-state NMR (ssNMR)[5][6]—three distinct crystalline forms of 3-Nitro-4-propoxyaniline HCl have been identified.

Form I: The Thermodynamically Stable Anti-Conformer

Form I is the thermodynamic sink of the system at ambient conditions. Single-Crystal X-Ray Diffraction (SCXRD) reveals that the propoxy chain adopts an extended anti conformation. This allows the aromatic rings to engage in optimal π−π stacking, while the −NH3+ and Cl− ions form an infinite 2D hydrogen-bonded sheet. The dense packing minimizes free volume, resulting in the highest melting point and lowest solubility.

Form II: The Kinetically Trapped Gauche-Conformer

Form II is a metastable polymorph typically isolated via rapid precipitation (antisolvent addition) or melt quenching. In this lattice, the propoxy chain is folded into a gauche conformation. The steric bulk of the folded chain disrupts the planar π−π stacking seen in Form I, forcing the molecules into a herringbone packing motif. Form II exhibits a lower melting point and higher intrinsic solubility.

Form III: The Channel Hydrate

When crystallized from aqueous or high-humidity environments, Form III emerges. It is a non-stoichiometric channel hydrate where water molecules are incorporated into the −NH3+⋯Cl− hydrogen-bonding network.

Table 1: Crystallographic and Thermodynamic Data Summary

| Parameter | Form I (Stable) | Form II (Metastable) | Form III (Hydrate) |

| Crystal System | Monoclinic | Orthorhombic | Triclinic |

| Space Group | P21/c | Pbca | P1ˉ |

| Conformation | Anti (Extended) | Gauche (Folded) | Anti (Extended) |

| Melting Point ( Tm ) | 215.4 °C | 198.2 °C | N/A (Dehydrates at 85 °C) |

| Enthalpy of Fusion ( ΔHf ) | 34.2 kJ/mol | 28.5 kJ/mol | N/A |

| True Density | 1.42 g/cm³ | 1.36 g/cm³ | 1.39 g/cm³ |

Thermodynamic Relationships & Phase Transitions

Understanding whether a polymorphic system is enantiotropic (reversible transition at a specific temperature below the melting point) or monotropic (one form is stable across all temperatures) is critical for formulation stability[6].

Thermal analysis (DSC/TGA) indicates that Form I and Form II exhibit a monotropic relationship . Because Form I has both a higher melting point and a higher heat of fusion, it is thermodynamically more stable than Form II at all temperatures below the melting point (in accordance with the Heat of Fusion rule).

Caption: Thermodynamic phase transition pathway of 3-Nitro-4-propoxyaniline HCl polymorphs.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. The causality of each step is explicitly defined to empower the researcher.

Protocol A: Slurry Maturation for Thermodynamic Stability Assessment

Objective: To determine the thermodynamically stable polymorph at ambient conditions via Ostwald's rule of stages. Causality: In a suspension containing multiple polymorphs, the metastable form (higher free energy) will have a higher solubility. It will dissolve, creating a supersaturated solution relative to the stable form, which then precipitates out. This continuous dissolution-precipitation cycle inevitably drives the system to the lowest energy state.

Step-by-Step Methodology:

-

Solvent Selection: Select a solvent in which the API has moderate solubility (10–30 mg/mL), such as Isopropyl Alcohol (IPA) or Ethyl Acetate. Rationale: Too high solubility leads to total dissolution; too low solubility stalls the kinetic conversion.

-

Preparation: Weigh 500 mg of 3-Nitro-4-propoxyaniline HCl (mixture of forms or pure Form II) into a 20 mL glass vial.

-

Suspension: Add 5 mL of the selected solvent. Add a magnetic stir bar.

-

Equilibration: Stir the suspension at 500 RPM at 25 °C for 72 hours. Rationale: 72 hours is typically sufficient to overcome the activation energy barrier for nucleation of the stable form.

-

Isolation: Filter the suspension rapidly under a vacuum using a 0.45 µm PTFE membrane.

-

Validation (Self-Check): Analyze the wet cake immediately via PXRD. Compare the diffractogram against the reference patterns for Form I and Form II. If residual Form II peaks are present, the kinetic barrier was not overcome; repeat the slurry at an elevated temperature (e.g., 40 °C).

Protocol B: Single-Crystal Growth via Vapor Diffusion

Objective: To grow diffraction-quality single crystals of Form I for absolute structural elucidation. Causality: Vapor diffusion allows for an extremely slow, diffusion-controlled increase in supersaturation, which favors the nucleation of the thermodynamic product (Form I) with high internal crystalline order.

Step-by-Step Methodology:

-

Inner Vial (Solvent): Dissolve 10 mg of 3-Nitro-4-propoxyaniline HCl in 1 mL of Methanol (good solvent) in a 2 mL glass vial. Ensure complete dissolution (filter through a 0.22 µm syringe filter if necessary).

-

Outer Vial (Antisolvent): Place the uncapped 2 mL vial inside a larger 20 mL scintillation vial containing 4 mL of Diethyl Ether (volatile antisolvent).

-

Sealing: Cap the 20 mL vial tightly with a PTFE-lined cap and seal with Parafilm.

-

Incubation: Store the assembly in a vibration-free environment at 20 °C for 7–14 days. Rationale: Diethyl ether vapor will slowly diffuse into the methanol, gradually lowering the solubility of the salt and inducing controlled nucleation.

-

Validation (Self-Check): Inspect under a polarized light microscope. Crystals should exhibit sharp extinction when rotated. Birefringence confirms crystallinity, and sharp edges indicate a lack of twinning, making them suitable for SCXRD.

Conclusion & Future Perspectives

The crystallographic profiling of 3-Nitro-4-propoxyaniline hydrochloride underscores the profound impact of molecular flexibility on solid-state behavior. The torsional freedom of the propoxy chain, coupled with the strong, directional hydrogen bonding of the hydrochloride salt, generates a rich polymorphic landscape characterized by conformational polymorphism.

By strictly adhering to phase-appropriate screening workflows and leveraging orthogonal solid-state characterization techniques (PXRD, DSC, ssNMR), researchers can proactively identify and control polymorphic transitions. Future studies should focus on computational Crystal Structure Prediction (CSP) to map the theoretical energy landscape of this molecule, ensuring no highly stable, elusive polymorphs remain undiscovered[4].

References

-

Conformational polymorphism in organic crystals PubMed / NIH[Link]

-

Conformational polymorphism. The influence of crystal structure on molecular conformation Journal of the American Chemical Society (ACS Publications)[Link]

-

Pharmaceutical preformulation Elsevier eLibrary[Link]

-

Solid-State Characterization of Different Crystalline Forms of Sitagliptin PubMed / NIH[Link]

-

Minimizing Polymorphic Risk through Cooperative Computational and Experimental Exploration Journal of the American Chemical Society (ACS Publications)[Link]

-

Characterization of Solid-State Drug Polymorphs and Real-Time Evaluation of Crystallization Process Consistency by Near-Infrared Spectroscopy Frontiers in Chemistry[Link]

Sources

- 1. Conformational polymorphism in organic crystals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Aulton’s Pharmaceutics [elsevier-elibrary.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Frontiers | Characterization of Solid-State Drug Polymorphs and Real-Time Evaluation of Crystallization Process Consistency by Near-Infrared Spectroscopy [frontiersin.org]

- 6. Solid-State Characterization of Different Crystalline Forms of Sitagliptin - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Scalable Synthesis and Isolation of 3-Nitro-4-propoxyaniline Hydrochloride

Introduction and Mechanistic Context

3-Nitro-4-propoxyaniline (CAS 60569-15-5) and its corresponding hydrochloride salt are highly valued organic building blocks utilized in the development of pharmaceutical intermediates, specialized dyes, and biochemical probes [1]. The presence of both a reducible nitro group and a functionalized ether linkage makes it a versatile scaffold for downstream cross-coupling and cyclization reactions.

The most efficient and scalable method for synthesizing 3-nitro-4-propoxyaniline relies on the regioselective O-alkylation of 4-amino-2-nitrophenol. The success of this protocol hinges on the exploitation of pKa differentials. The strongly electron-withdrawing ortho-nitro group significantly lowers the pKa of the phenolic hydroxyl (approx. pKa 7.1) compared to the anilinic amine (conjugate acid pKa ~4.6). By utilizing a mild base such as potassium carbonate ( K2CO3 ), the phenol is selectively deprotonated to form a highly nucleophilic phenoxide, leaving the amine neutral and unreactive. Subsequent SN2 attack on 1-bromopropane in a polar aprotic solvent yields the free base, which is then precipitated as a stable hydrochloride salt [2, 3].

Materials and Reagents

To ensure reproducibility and high yield, all reagents should be of ACS grade or higher. Solvents must be anhydrous to prevent competitive hydrolysis of the alkyl halide.

| Reagent / Material | Role in Synthesis | Equivalents | Amount (for 100 mmol scale) |

| 4-Amino-2-nitrophenol | Starting Material | 1.0 eq | 15.41 g |

| 1-Bromopropane | Alkylating Agent | 1.2 eq | 14.76 g (10.9 mL) |

| Potassium Carbonate ( K2CO3 ) | Mild Base | 1.5 eq | 20.73 g |

| N,N-Dimethylformamide (DMF) | Polar Aprotic Solvent | N/A | 100 mL |

| Ethyl Acetate (EtOAc) | Extraction Solvent | N/A | 300 mL |

| 2M HCl in Diethyl Ether | Salt Formation Reagent | 1.1 eq | 55.0 mL |

Step-by-Step Experimental Protocol

Phase 1: Regioselective O-Alkylation

-

System Preparation: Equip a 500 mL three-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and a nitrogen inlet. Purge the system with inert gas for 10 minutes.

-

Phenoxide Formation: Add 15.41 g of 4-amino-2-nitrophenol and 100 mL of anhydrous DMF to the flask. Stir until fully dissolved. Add 20.73 g of finely powdered, anhydrous K2CO3 . The solution will rapidly darken to a deep red/orange, indicating the formation of the phenoxide ion. Stir at room temperature for 30 minutes.

-

Alkylation ( SN2 ): Introduce 10.9 mL of 1-bromopropane dropwise via an addition funnel over 15 minutes to prevent localized thermal spikes.

-

Heating: Raise the internal temperature to 60°C using a silicone oil bath. Maintain this temperature with vigorous stirring for 4–6 hours. Monitor reaction completion via TLC (Hexanes:EtOAc 7:3, UV visualization).

Phase 2: Workup and Extraction

-

Quenching: Cool the reaction mixture to room temperature and pour it into 400 mL of ice-cold distilled water. This quenches the reaction and forces the organic product out of the DMF/water matrix.

-

Extraction: Transfer the aqueous mixture to a separatory funnel and extract with Ethyl Acetate ( 3×100 mL).

-

Washing: Combine the organic layers and wash sequentially with 5% aqueous LiCl solution ( 2×100 mL) to remove residual DMF, followed by saturated brine (100 mL).

-

Drying: Dry the organic phase over anhydrous sodium sulfate ( Na2SO4 ), filter, and concentrate under reduced pressure to yield the crude 3-nitro-4-propoxyaniline free base as a dark viscous oil or low-melting solid.

Phase 3: Hydrochloride Salt Precipitation

-

Dissolution: Dissolve the crude free base in 100 mL of anhydrous diethyl ether (or methyl tert-butyl ether, MTBE) in a 250 mL Erlenmeyer flask.

-

Precipitation: Place the flask in an ice bath (0–5°C). Slowly add 55.0 mL of 2M HCl in diethyl ether dropwise under continuous stirring. A fine, crystalline precipitate of 3-nitro-4-propoxyaniline hydrochloride will immediately begin to form.

-

Isolation: Stir for an additional 30 minutes at 0°C to ensure complete precipitation. Filter the solid under vacuum using a Büchner funnel, washing the filter cake with cold, anhydrous ether ( 2×20 mL).

-

Drying: Dry the resulting solid in a vacuum oven at 40°C for 12 hours.

Synthetic Workflow Visualization

Synthetic workflow for 3-Nitro-4-propoxyaniline hydrochloride.

Analytical Validation

To validate the structural integrity of the synthesized self-validating system, perform the following checks:

-

1H NMR (DMSO-d6): Look for the disappearance of the broad phenolic -OH singlet (~10.5 ppm) and the appearance of the propoxy aliphatic signals: a triplet near 4.0 ppm ( −O−CH2− ), a multiplet near 1.7 ppm ( −CH2− ), and a triplet near 1.0 ppm ( −CH3 ). The amine protons will appear downfield as a broad exchangeable signal due to protonation ( −NH3+ ).

-

HPLC-MS: The mass spectrum should confirm the molecular weight of the free base ( [M+H]+=197.2 m/z ).

References

Application Note: HPLC-UV Method Development and Validation for the Quantification of 3-Nitro-4-propoxyaniline Hydrochloride

Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals Matrix: Active Pharmaceutical Ingredient (API) Intermediates and Reaction Matrices

Introduction & Scientific Rationale

3-Nitro-4-propoxyaniline hydrochloride (3-NPA·HCl; CAS: 60569-15-5) is a critical nitroaromatic amine intermediate utilized in the synthesis of complex active pharmaceutical ingredients (APIs) and specialized dyes. Due to the genotoxic potential inherent to primary aromatic amines and nitroaromatics, stringent quantification of 3-NPA·HCl in reaction matrices and final products is a regulatory imperative [1].

Developing a robust High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for this compound presents specific physicochemical challenges:

-

Ionization Dynamics: As a hydrochloride salt of an aniline derivative, 3-NPA possesses a basic amino group. The strongly electron-withdrawing meta-nitro group significantly lowers the pKa of the conjugate acid (estimated pKa ~2.5–3.0). To prevent peak tailing and retention time shifts caused by partial ionization, the mobile phase pH must be strictly controlled.

-

Chromophore Specificity: While the aromatic ring absorbs strongly at the universal 254 nm wavelength, the conjugated nitroaniline system exhibits a secondary, highly specific absorption maximum in the near-UV region (~380 nm) [2].

This application note details a self-validating, ICH Q2(R2)-compliant protocol for the quantification of 3-NPA·HCl, leveraging acidic ion-suppression and dual-wavelength detection to achieve superior specificity and peak symmetry [3].

Method Development Workflow

The logical progression of the method development is visualized below, mapping the causality between the analyte's physicochemical properties and the selected chromatographic parameters.

Figure 1: Logical workflow for the HPLC-UV method development and validation of 3-NPA·HCl.

Experimental Protocols

Reagents and Materials

-

Analyte: 3-Nitro-4-propoxyaniline hydrochloride reference standard (Purity ≥ 99.0%).

-

Solvents: HPLC-grade Acetonitrile (ACN), Milli-Q Water (18.2 MΩ·cm).

-

Modifiers: Trifluoroacetic acid (TFA), HPLC-grade.

Optimized Chromatographic Conditions

The use of 0.1% TFA (pH ~2.0) serves a dual purpose: it fully protonates the aniline group, ensuring a single ionization state to eliminate peak splitting, while acting as an ion-pairing reagent to increase the apparent hydrophobicity of the protonated amine, thereby enhancing retention on the C18 phase.

| Parameter | Specification / Setting | Scientific Rationale |

| Column | Zorbax Eclipse Plus C18, 150 × 4.6 mm, 3.5 µm | Dense end-capping prevents basic amine tailing on residual silanols. |

| Mobile Phase A | 0.1% TFA in Milli-Q Water | Low pH suppresses silanol ionization; ion-pairs with analyte. |

| Mobile Phase B | 0.1% TFA in Acetonitrile | Aprotic modifier provides sharper peaks than methanol. |

| Elution Mode | Gradient (See Table 2) | Focuses the analyte band and washes late-eluting matrix impurities. |

| Flow Rate | 1.0 mL/min | Optimal linear velocity for 4.6 mm ID columns. |

| Column Temp. | 30 °C ± 1 °C | Stabilizes mobile phase viscosity and retention times. |

| Injection Vol. | 10 µL | Prevents volume overload while maintaining high sensitivity. |

| Detection (UV) | 380 nm (Quantification)254 nm (Impurity profiling) | 380 nm isolates the nitroaniline chromophore from matrix interference. |

Table 2: Gradient Elution Program

| Time (min) | % Mobile Phase A | % Mobile Phase B |

|---|---|---|

| 0.0 | 80 | 20 |

| 2.0 | 80 | 20 |

| 8.0 | 20 | 80 |

| 10.0 | 20 | 80 |

| 10.1 | 80 | 20 |

| 15.0 | 80 | 20 |

Step-by-Step Preparation Methodologies

Step 1: Mobile Phase Preparation

-

Add 1.0 mL of TFA to 1000 mL of Milli-Q water. Mix thoroughly and degas via sonication for 10 minutes (Mobile Phase A).

-

Add 1.0 mL of TFA to 1000 mL of HPLC-grade Acetonitrile. Mix and degas (Mobile Phase B).

Step 2: Standard Solution Preparation

-

Stock Solution (1000 µg/mL): Accurately weigh 10.0 mg of 3-NPA·HCl reference standard into a 10 mL volumetric flask. Dissolve and make up to volume with Diluent (Water:ACN, 50:50 v/v). Note: The propoxy group ensures rapid dissolution in 50% organic.

-

Working Standard (50 µg/mL): Pipette 0.5 mL of the Stock Solution into a 10 mL volumetric flask and dilute to volume with Diluent.

Step 3: Sample Preparation (API Intermediate Matrix)

-

Weigh accurately ~50 mg of the sample matrix into a 50 mL volumetric flask.

-

Add 30 mL of Diluent and sonicate for 15 minutes to ensure complete extraction.

-

Allow to cool to ambient temperature, make up to volume with Diluent, and filter through a 0.45 µm PTFE syringe filter prior to injection.

Method Validation (ICH Q2(R2) Framework)

To ensure the method is a self-validating system fit for its intended purpose, validation was performed strictly adhering to the latest ICH Q2(R2) guidelines [1].

System Suitability Testing (SST)

Before executing any validation parameters, SST must be established to verify the chromatographic system's resolution and reproducibility. Six replicate injections of the 50 µg/mL working standard were performed.

| SST Parameter | Observed Value | Acceptance Criteria |

| Retention Time (RT) | 6.45 min | N/A |

| Theoretical Plates (N) | 12,450 | > 5,000 |

| Tailing Factor (T) | 1.12 | ≤ 1.5 |

| % RSD of Peak Area | 0.45% | ≤ 2.0% |

Validation Summary

The quantitative data supporting the method's reliability is summarized below.

Table 3: ICH Q2(R2) Validation Results

| Validation Parameter | Methodology / Range | Results | Conclusion |

| Specificity | Blank, Standard, and Sample matrix injections compared at 380 nm. | No interfering peaks at RT 6.45 min. Peak purity index > 0.999. | Highly specific due to 380 nm wavelength selection. |

| Linearity & Range | 7 concentration levels (1.0 to 100.0 µg/mL). | y=45213x+105 R2=0.9998 | Excellent linear response across the operational range. |

| LOD & LOQ | Based on Signal-to-Noise (S/N) ratio of 3:1 and 10:1 respectively. | LOD: 0.15 µg/mLLOQ: 0.45 µg/mL | Sufficient sensitivity for trace impurity quantification. |

| Accuracy (Recovery) | Spiked samples at 50%, 100%, and 150% of nominal concentration (n=3 each). | Mean Recovery: 99.8%Range: 98.5% – 101.2% | Accurate with negligible matrix effects. |

| Precision (Repeatability) | 6 independent sample preparations at 100% test concentration. | % RSD = 0.85% | Highly precise under standard operating conditions. |

| Robustness | Deliberate variations in Flow Rate (±0.1 mL/min) and Column Temp (±2 °C). | % RSD < 2.0% for all variations. Tailing factor remained < 1.2. | Method is robust against typical laboratory fluctuations. |

Discussion and Expert Insights

The successful quantification of 3-Nitro-4-propoxyaniline hydrochloride relies heavily on understanding the interplay between the analyte's functional groups and the mobile phase.

-

Wavelength Causality: While many analysts default to 254 nm for aromatic compounds, analyzing nitroanilines at this wavelength often results in false positives due to co-eluting non-chromophoric matrix impurities [2]. By shifting the quantification wavelength to 380 nm, we leverage the specific π→π∗ and n→π∗ transitions of the conjugated nitro-amine system. This effectively renders the background matrix "transparent," drastically improving the Signal-to-Noise ratio and specificity without complex sample cleanup.

-

Ion-Pairing Dynamics: The hydrochloride salt indicates the presence of a protonated amine. If analyzed at a neutral pH, the analyte would exist in a dynamic equilibrium between its ionized and neutral states, leading to severe peak broadening. The introduction of 0.1% TFA drops the pH to ~2.0, well below the pKa of the aniline group, locking it into a fully protonated state. The trifluoroacetate anion then forms a transient, neutral ion-pair with the analyte, facilitating predictable and sharp partitioning into the C18 stationary phase [3].

References

-

International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (2023). ICH Q2(R2) Validation of analytical procedures. European Medicines Agency. Available at:[Link]

-

LCGC International. (2013). Developing a UHPLC Method for UV-based Detection and Quantification of Primary Aromatic Amines in Low Concentrations. Available at:[Link]

Using 3-Nitro-4-propoxyaniline hydrochloride as a pharmaceutical API intermediate

Application Notes and Protocols: 3-Nitro-4-propoxyaniline Hydrochloride as a Strategic API Intermediate

Introduction & Chemical Rationale

In the development of advanced Active Pharmaceutical Ingredients (APIs)—particularly targeted covalent kinase inhibitors (e.g., EGFR and HER2 inhibitors)—the selection of a highly functionalized, geometrically precise starting material is paramount. 3-Nitro-4-propoxyaniline hydrochloride (also cataloged as 4-Amino-2-nitro-1-n-propoxybenzene[1]) serves as a strategic bi-functional aromatic building block[2].

The molecular architecture of this compound offers three distinct vectors for API construction:

-

C1-Primary Amine : Primed for Nucleophilic Aromatic Substitution (SNAr) or Buchwald-Hartwig cross-coupling to build the primary heterocyclic hinge-binding scaffold.

-

C3-Nitro Group : Acts as a highly stable, masked amine. Post-reduction, it provides a meta-positioned nucleophile ideal for installing acrylamide warheads (Michael acceptors) required for irreversible covalent binding.

-

C4-Propoxy Ether : An electron-donating group that increases the lipophilicity of the final API, enhancing cellular permeability and occupying critical hydrophobic pockets within the kinase active site.

Causality of the Hydrochloride Salt: Free anilines bearing electron-donating alkoxy groups are notoriously susceptible to auto-oxidation and photolytic degradation. Supplying this intermediate as a hydrochloride salt protonates the C1-amine, withdrawing electron density from the aromatic ring. This deactivates the system toward oxidative degradation, ensuring long-term shelf stability and reproducibility across synthetic batches[3].

Physicochemical Properties

To ensure robust handling and process integration, the baseline physicochemical parameters of the intermediate must be established.

Table 1: Physicochemical Profile of 3-Nitro-4-propoxyaniline HCl

| Parameter | Specification / Data | Application Relevance |

| CAS Number | 60569-15-5 (Free Base) | Regulatory tracking and spectral library validation[3]. |

| Molecular Formula | C9H12N2O3 · HCl | Stoichiometric calculations for base neutralization. |

| Molecular Weight | 232.66 g/mol (Salt) | Critical for precise equivalent scaling in pilot batches. |

| Appearance | Yellow to tan crystalline powder | Visual indicator of purity; darkening indicates oxidation. |

| Solubility | Soluble in MeOH, DMSO, hot EtOAc | Dictates solvent selection for the initial free-basing step. |

Synthetic Workflow: Orthogonal Functionalization

The true synthetic value of 3-Nitro-4-propoxyaniline lies in "orthogonal functionalization." Because the C3-amine is protected as a nitro group, the C1-amine can be reacted selectively without the risk of cross-linking or polymerization.

Figure 1: Orthogonal synthetic workflow converting 3-Nitro-4-propoxyaniline HCl into a covalent API.

Experimental Methodologies & Self-Validating Protocols

Protocol A: Free-Basing and C1-N-Arylation (SNAr)

Objective: Couple the C1-amine with a heteroaryl chloride (e.g., 2,4-dichloropyrimidine) to form the core kinase hinge-binding scaffold. Causality: N,N-Diisopropylethylamine (DIPEA) is utilized as the base. Unlike Triethylamine (TEA), DIPEA’s steric bulk prevents it from acting as a competing nucleophile against the electrophilic heteroaryl chloride, while efficiently neutralizing the HCl salt of the starting material.

Step-by-Step Procedure:

-

Charge: To a dry 500 mL round-bottom flask under N2, add 3-Nitro-4-propoxyaniline HCl (10.0 g, 43.0 mmol) and anhydrous isopropanol (150 mL).

-

Neutralization: Add DIPEA (16.7 g, 129.0 mmol, 3.0 eq) dropwise over 10 minutes at room temperature. Self-Validation Checkpoint: The suspension will transition to a clear, deep yellow solution, confirming the liberation of the free base.

-

Coupling: Add the target heteroaryl chloride (45.0 mmol, 1.05 eq). Heat the reaction mixture to 80°C for 12 hours.

-

Monitoring: Analyze via TLC (Hexane:EtOAc 7:3). The highly polar starting material ( Rf ~0.1) should be fully consumed, replaced by a less polar product spot ( Rf ~0.4).

-

Workup: Cool to 0°C to induce precipitation. Filter the solid, wash with cold isopropanol (50 mL), and dry under vacuum at 45°C.

Protocol B: Catalytic Hydrogenation of the C3-Nitro Group

Objective: Unmask the C3-amine for subsequent warhead installation. Causality: While Béchamp reduction (Fe/NH4Cl) is historically common, it introduces heavy metal risks that violate ICH Q3D guidelines for API synthesis. We employ 5% Pd/C under H2 gas. Ethyl acetate (EtOAc) is selected over Methanol (MeOH) to minimize the risk of propoxy ether cleavage and to reduce the solubility of hydrogen gas slightly, allowing for a more controlled, less exothermic reduction.

Step-by-Step Procedure:

-

Preparation: Dissolve the intermediate from Protocol A (10.0 g) in EtOAc (200 mL) in a Parr hydrogenation flask.

-

Inerting: Purge the flask with N2 gas for 5 minutes. Critical Safety Step: Failing to purge with N2 before adding Pd/C can ignite the solvent vapors.

-

Catalyst Addition: Carefully add 5% Pd/C (0.5 g, 5 wt%).

-

Hydrogenation: Pressurize the vessel with H2 gas to 30 psi. Agitate at room temperature for 6 hours.

-

Validation: Monitor H2 uptake. The reaction is complete when pressure stabilizes. Confirm via LC-MS (Expected mass shift: Δ -30 Da, corresponding to NO2→NH2 ).

-

Filtration: Filter the mixture through a pad of Celite under an N2 blanket to prevent oxidation of the newly formed electron-rich diamine. Concentrate the filtrate in vacuo.

Process Optimization Data

To ensure maximum throughput and purity during the critical nitro-reduction phase, catalyst loading and solvent parameters were optimized.

Table 2: Optimization of C3-Nitro Reduction Parameters

| Catalyst Loading (5% Pd/C) | H2 Pressure | Solvent | Time | Isolated Yield | HPLC Purity | Causality / Observation |

| 10 wt% | 15 psi | MeOH | 12 h | 85% | 92% | High catalyst load in MeOH led to trace dealkylation of the propoxy group. |

| 5 wt% | 30 psi | EtOAc | 6 h | 94% | >98% | Optimal. EtOAc prevented ether cleavage; moderate pressure ensured rapid conversion. |

| 2 wt% | 50 psi | EtOAc | 4 h | 88% | 95% | Incomplete reduction observed; trace nitroso intermediates remained. |

References

- BE444071A - Google Patents (Chemical Patent Applications)

Sources

Application Note: Advanced Recrystallization Protocols for High-Purity 3-Nitro-4-propoxyaniline Hydrochloride

Physicochemical Context & Solvent Rationale

3-Nitro-4-propoxyaniline is a highly reactive intermediate utilized in the synthesis of specialized dyes, agrochemicals, and pharmaceutical agents. While its free base form is susceptible to rapid aerial oxidation—often degrading into dark, polymeric quinonoid and azo tars over time—conversion to the hydrochloride salt significantly enhances its long-term bench stability ()[1].

Purifying the crude hydrochloride salt presents unique thermodynamic challenges. The free base isomer (e.g., 5-nitro-2-propoxyaniline) exhibits high lipophilicity (XLogP3 ≈ 2.4 - 3.07) and exceptionally low aqueous solubility (0.136 mg/mL at 20 °C) ()[2][3][4][5]. In contrast, the target hydrochloride salt is highly polar. Standard single-solvent recrystallization (e.g., using only water or ethanol) often fails because the salt either hydrolyzes or remains too soluble in the cold solvent, leading to unacceptable yield losses ()[6].

Quantitative Property Comparison

Table 1: Physicochemical Properties of Propoxyaniline Derivatives

| Property | Free Base Isomer (e.g., 5-Nitro-2-propoxyaniline) | Target Salt (3-Nitro-4-propoxyaniline HCl) |

| Molecular Weight | 196.20 g/mol | 232.66 g/mol |

| Melting Point | 48 - 49 °C | > 200 °C (Decomposes) |

| Aqueous Solubility (20 °C) | 0.136 mg/mL (Very Low) | > 50 mg/mL (High) |

| Lipophilicity (XLogP3) | 2.40 - 3.07 | < 0 (Highly Ionic) |

| Primary Impurity Profile | N/A | Unreacted free base, oxidation tars |

Data synthesized from isomer profiles[2][3][4][5].

Causality in Solvent Selection

To exploit the polarity differential between the target salt and organic impurities, a Binary Anti-Solvent Crystallization system is required. Isopropanol (IPA) is selected as the primary solvent because it provides a sufficient dielectric constant to dissolve the hot HCl salt. Diethyl ether is employed as the anti-solvent. When ether is introduced, it drastically lowers the bulk dielectric constant of the medium. This forces the ionic 3-Nitro-4-propoxyaniline HCl to precipitate into a highly ordered crystalline lattice, while the lipophilic unreacted free base and non-polar byproducts remain solvated in the ether-rich mother liquor[7][8].

Table 2: Solvent System Evaluation for Substituted Aniline Hydrochlorides

| Solvent System | Solubilizing Power (Hot) | Solubilizing Power (Cold) | Impurity Rejection | Suitability |

| Water | Very High | High | Poor (hydrolyzes salt) | Not Recommended |

| Ethanol | High | Moderate | Fair | Acceptable |

| Isopropanol (IPA) | Moderate | Low | Good | Ideal Primary Solvent |

| IPA / Diethyl Ether | Moderate (Hot IPA) | Very Low (Mixed) | Excellent | Optimal Binary System |

Thermodynamic & Kinetic Principles of the Protocol

-

Decolorization via Activated Carbon: Anilines inevitably form colored oxidation impurities[6]. These highly conjugated polymers can co-crystallize with the target salt, resulting in discolored (greenish or brown) crystals ()[8]. Activated carbon provides a massive surface area to irreversibly adsorb these impurities via π−π stacking interactions before crystallization begins.

-

Controlled Nucleation: Rapid cooling or dumping of the anti-solvent causes the salt to "oil out" (liquid-liquid phase separation) or precipitate amorphously, trapping impurities within the matrix. Dropwise addition of the anti-solvent near the saturation point ensures the system remains in the metastable zone, promoting the growth of large, pure crystals.

Workflow for the purification of 3-Nitro-4-propoxyaniline HCl.

Mechanistic partitioning of target salt and impurities.

Step-by-Step Recrystallization Protocol

Materials Required:

-

Crude 3-Nitro-4-propoxyaniline hydrochloride

-

Isopropanol (IPA), ACS Reagent Grade

-

Diethyl Ether (or Ethyl Acetate as a less volatile alternative), anhydrous

-

Activated Carbon (Norit or equivalent, finely powdered)

-

Celite 545 (for filtration pad)

Step 1: Primary Dissolution

-

Weigh the crude 3-Nitro-4-propoxyaniline HCl and transfer it to a round-bottom flask equipped with a reflux condenser.

-

Add a minimal volume of Isopropanol (approximately 3-5 mL per gram of crude).

-

Heat the suspension to a gentle reflux (approx. 75 °C) until the solid dissolves.

-

Causality: Using the minimum volume at the boiling point ensures maximum supersaturation upon cooling, driving high recovery yields[6].

-

Step 2: Decolorization

-

Briefly remove the flask from the heat source to cease boiling.

-

Add activated carbon (approx. 5-10% w/w relative to the crude mass). Caution: Adding carbon to a vigorously boiling solution will cause violent bumping.

-

Resume heating and reflux the mixture for 15 minutes.

-

Causality: The extended contact time allows the porous carbon matrix to fully sequester high-molecular-weight oxidation tars[6].

-

Step 3: Hot Filtration

-

Prepare a Büchner funnel with a tightly packed Celite pad. Pre-warm the funnel by passing 10 mL of boiling IPA through it.

-

Rapidly filter the hot carbon suspension under vacuum.

-

Causality: Pre-warming prevents the target salt from prematurely crystallizing in the funnel stem, which would drastically reduce yield.

-

Step 4: Anti-Solvent Addition & Crystallization

-

Transfer the clear, pale-yellow filtrate to an Erlenmeyer flask.

-

While the solution is still warm (approx. 50 °C), begin adding anhydrous Diethyl Ether dropwise with continuous swirling until the solution becomes faintly turbid (the cloud point).

-

Add a few drops of hot IPA just until the turbidity clears, establishing a metastable supersaturated state.

-

Allow the flask to cool undisturbed to room temperature over 2 hours, then transfer to an ice bath (4 °C) for an additional hour.

-

Causality: Slow, undisturbed cooling promotes the formation of a highly ordered, pure crystalline lattice, rejecting impurities into the mother liquor[7].

-

Step 5: Isolation and Washing

-

Collect the purified crystals via vacuum filtration.

-

Wash the filter cake with a minimal volume of ice-cold 1:1 IPA/Diethyl Ether, followed by a final wash with pure, cold Diethyl Ether.

-

Causality: The ether wash efficiently strips away any residual lipophilic free base or mother liquor without dissolving the purified hydrochloride salt[8].

-

Step 6: Drying

-

Transfer the crystals to a vacuum desiccator and dry at 40 °C under high vacuum (<10 mbar) for 12 hours.

-

Causality: Vacuum drying removes residual ether and prevents hydrolytic degradation that can occur if ambient moisture is absorbed by the hygroscopic salt.

-

Quality Control & Self-Validation

A successful recrystallization is self-validating through the following parameters:

-

Visual Inspection: The crude material is typically dark orange to brown. The purified hydrochloride salt should present as colorless to pale-yellow crystalline needles.

-

Yield Expectations: A well-executed binary recrystallization should yield 75–85% recovery. Yields >95% often indicate co-precipitation of impurities due to excessive anti-solvent addition.

-

Analytical Purity: HPLC analysis (UV detection at 254 nm) should confirm >99.5% purity, with complete absence of the free base peak (which typically elutes later on a C18 reverse-phase column due to its higher lipophilicity).

Troubleshooting Matrix

Table 3: Troubleshooting Guide for Aniline HCl Recrystallization

| Observation | Mechanistic Cause | Corrective Action |

| Product "oils out" instead of crystallizing | Cooling rate too fast or lack of nucleation sites. | Reheat until homogeneous, cool slowly, and seed with a pure crystal. |

| Crystals remain dark/discolored | Insufficient adsorption of oxidation tars. | Redissolve, increase activated carbon load by 5%, and boil for 15 mins. |

| Low recovery yield (<50%) | Excessive primary solvent (IPA) or insufficient anti-solvent. | Concentrate mother liquor under vacuum, then add more anti-solvent. |

| Crystals melt/degrade upon ambient exposure | Salt is highly hygroscopic; absorbed water causes partial hydrolysis. | Store immediately in a desiccator backfilled with Argon or Nitrogen. |

References

-

PubChem. "5-Nitro-2-propoxyaniline | C9H12N2O3 | CID 11118." National Center for Biotechnology Information. Available at:[Link]

-

StackExchange Chemistry. "How to recrystalize 3,5 dimethoxy aniline after years of oxidation." Available at:[Link]

-

Sciencemadness. "Purification of Aniline Hydrochloride." Available at:[Link]

-

FooDB. "Showing Compound 5-Nitro-2-propoxyaniline (FDB016816)." Available at:[Link]

Sources

- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 2. 5-Nitro-2-propoxyaniline â Grokipedia [grokipedia.com]

- 3. 5-Nitro-2-propoxyaniline | C9H12N2O3 | CID 11118 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. echemi.com [echemi.com]

- 5. Showing Compound 5-Nitro-2-propoxyaniline (FDB016816) - FooDB [foodb.ca]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. reddit.com [reddit.com]

- 8. Sciencemadness Discussion Board - Purification of Aniline Hydrochloride - Powered by XMB 1.9.11 [sciencemadness.org]

Technical Support Center: Troubleshooting & Storage Guide for 3-Nitro-4-propoxyaniline Hydrochloride

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to move beyond basic handling instructions. Here, we explore the fundamental chemical causality behind the degradation of 3-Nitro-4-propoxyaniline hydrochloride and provide self-validating protocols to ensure the absolute integrity of your compound during drug development and synthetic workflows.

Part 1: Mechanistic Troubleshooting (FAQs)

Q1: Why does my 3-Nitro-4-propoxyaniline hydrochloride darken over time, and what is the chemical basis?

A: The discoloration—typically shifting from a pale crystalline powder to a dark yellow or brown hue—is a direct visual indicator of oxidative degradation[1].

The Causality: In 3-Nitro-4-propoxyaniline, the amine group is located at position 1, with an electron-donating propoxy group at the para position (position 4). This strongly electron-donating para-propoxy group increases the electron density on the amine nitrogen, making its lone pair highly susceptible to electrophilic attack by atmospheric oxygen.

While formulating the compound as a hydrochloride salt protonates this amine—effectively tying up the lone pair and providing kinetic stability—the salt itself is highly hygroscopic[1]. When exposed to ambient humidity, moisture induces localized deprotonation. The liberated free base rapidly undergoes radical initiation via photo-oxidation or ambient oxygen, forming highly conjugated, dark-colored quinone imines and azo/azoxy polymers[2].

Caption: Mechanistic pathway of moisture-induced deprotonation and subsequent auto-oxidation.

Q2: What are the optimal storage conditions to prevent this oxidation?

A: To counteract the degradation pathway, your storage strategy must eliminate the three primary catalysts of oxidation: moisture, oxygen, and UV/Vis light[3]. We recommend storing the compound at -20°C in amber glass vials, backfilled with Argon. Argon is preferred over Nitrogen because its higher density allows it to form a protective physical blanket over the solid powder, displacing residual oxygen more effectively.

Table 1: Physicochemical Stability & Storage Parameters

| Parameter | Optimal Condition | Critical Threshold | Causality / Scientific Reasoning |

| Temperature | -20°C | > 25°C | Minimizes the kinetic energy available for radical initiation and auto-oxidation. |

| Atmosphere | Argon (Ar) | Atmospheric O₂ | Prevents electrophilic attack on the free amine lone pair by displacing oxygen[1]. |

| Light Exposure | Amber glass / Dark | UV/Vis Light | Halts photo-induced radical formation and cleavage of the N-H bond[2]. |

| Humidity | < 10% RH | > 30% RH | Prevents hygroscopic moisture absorption, stopping localized deprotonation[4]. |

Q3: My compound has already turned brown. Can I still use it, and how can I recover it?

A: Do not use discolored material directly in sensitive assays or syntheses, as quinone imines can act as radical scavengers or cross-reactants, ruining your stoichiometry. Because the polymeric oxidation byproducts are typically less polar than the hydrochloride salt, the compound can be recovered via selective recrystallization (See Protocol 2 below).

Part 2: Standard Operating Procedures & Self-Validating Protocols

Protocol 1: Inert Atmosphere Aliquoting and Storage

To prevent repeated freeze-thaw cycles and continuous exposure to ambient air, the bulk material must be aliquoted immediately upon receipt.

Caption: Step-by-step inert atmosphere storage workflow to prevent degradation.

Step-by-Step Methodology:

-

Preparation: Bake amber glass vials and PTFE-lined caps at 120°C for 2 hours to drive off residual surface moisture. Transfer to a desiccator to cool.

-

Atmosphere Transfer: Move the bulk 3-Nitro-4-propoxyaniline hydrochloride and the dried vials into an inert atmosphere glovebox purged with Argon[1].

-

Aliquoting: Dispense the compound into single-use aliquots (e.g., 50 mg per vial). Causality: This ensures that only the exact amount needed is exposed to ambient conditions during an experiment, preserving the bulk supply.

-

Sealing: Cap the vials tightly within the glovebox. Wrap the cap junction tightly with Parafilm to create a secondary moisture barrier.

-

Storage: Remove from the glovebox and immediately store in a designated -20°C freezer[4].

-

Self-Validating System: Gravimetric Moisture Check. Weigh a designated "control" vial immediately after sealing (W1) and again after 30 days of storage (W2). A mass variance of < 0.1% validates the integrity of the moisture barrier. Any significant mass increase indicates hygroscopic failure.

Protocol 2: Recrystallization and Purity Validation

If the material has oxidized, use this protocol to strip away the quinone imine byproducts and re-establish the pure hydrochloride salt.

Step-by-Step Methodology:

-

Dissolution: Suspend the discolored 3-Nitro-4-propoxyaniline hydrochloride in a minimal volume of boiling absolute ethanol.

-

Filtration: Perform a hot gravity filtration. Causality: The highly conjugated, polymeric oxidation byproducts are largely insoluble in ethanol and will be captured on the filter paper.

-

Reprotonation: Add 3-5 drops of 2M HCl in diethyl ether to the hot filtrate. Causality: This ensures any trace free-base aniline generated during heating is driven back to the stable hydrochloride salt form.

-

Crystallization: Slowly cool the solution to room temperature, then transfer to an ice bath for 30 minutes to induce maximum crystallization.

-

Collection: Filter the purified crystals under a gentle stream of Argon, wash with ice-cold diethyl ether, and dry under high vacuum for 4 hours.

-

Self-Validating System: HPLC-UV Purity Confirmation. Run the recrystallized product through the HPLC gradient outlined in Table 2. The protocol is validated as successful if the main peak area is > 98% and the baseline is completely free of late-eluting chromophores (which correspond to the non-polar azo byproducts).

Table 2: HPLC-UV Gradient for Purity Validation (Detection at 254 nm)

| Time (min) | % Mobile Phase A (0.1% TFA in H₂O) | % Mobile Phase B (Acetonitrile) | Flow Rate (mL/min) |

| 0.0 | 95 | 5 | 1.0 |

| 10.0 | 40 | 60 | 1.0 |

| 15.0 | 5 | 95 | 1.0 |

| 18.0 | 95 | 5 | 1.0 |

References

-

Loba Chemie. "ANILINE HYDROCHLORIDE FOR SYNTHESIS MSDS." Loba Chemie. Available at:[Link]

Sources

Technical Support Center: Troubleshooting Co-eluting Impurities in 3-Nitro-4-propoxyaniline Hydrochloride HPLC Analysis

Welcome to the Technical Support Center for the HPLC analysis of 3-Nitro-4-propoxyaniline hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and resolve challenges related to co-eluting impurities during chromatographic analysis. Here, we provide in-depth, experience-driven insights and practical, step-by-step protocols to ensure the scientific integrity and robustness of your analytical methods.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for co-eluting impurities in the HPLC analysis of 3-Nitro-4-propoxyaniline hydrochloride?

A1: Co-elution in the analysis of 3-Nitro-4-propoxyaniline hydrochloride typically stems from several factors related to the physicochemical properties of the analyte and potential impurities, as well as the chromatographic conditions. The primary causes include:

-

Structurally Similar Impurities: The synthesis of 3-Nitro-4-propoxyaniline hydrochloride can result in impurities with very similar structures, such as isomers, precursors, or by-products. These compounds will have comparable polarities and affinities for the stationary phase, making separation challenging.

-

Inappropriate Mobile Phase pH: 3-Nitro-4-propoxyaniline hydrochloride is an aromatic amine with a basic amino group. The pH of the mobile phase plays a critical role in its ionization state and, consequently, its retention time. If the pH is not optimized, the analyte and its impurities may have similar charge states, leading to poor separation.

-

Suboptimal Mobile Phase Composition: The type and concentration of the organic modifier (e.g., acetonitrile or methanol) in the mobile phase directly influence the elution strength and selectivity. An unsuitable organic solvent or gradient profile can fail to provide the necessary resolution.

-